molecular formula C15H21N3O B12573884 6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol CAS No. 184872-25-1

6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol

Cat. No.: B12573884
CAS No.: 184872-25-1
M. Wt: 259.35 g/mol
InChI Key: FMXLUDWFHHTLGS-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring or the phenol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenol or imidazole ring .

Scientific Research Applications

6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate signaling pathways by binding to specific receptors or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and dimethylphenol groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

184872-25-1

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

6-tert-butyl-3-(1H-imidazol-2-ylamino)-2,4-dimethylphenol

InChI

InChI=1S/C15H21N3O/c1-9-8-11(15(3,4)5)13(19)10(2)12(9)18-14-16-6-7-17-14/h6-8,19H,1-5H3,(H2,16,17,18)

InChI Key

FMXLUDWFHHTLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC2=NC=CN2)C)O)C(C)(C)C

Origin of Product

United States

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